![molecular formula C21H24N2O4 B13096116 4-[2-(4-Methylphenyl)-1H-indol-3-YL]butan-1-amine oxalate](/img/structure/B13096116.png)
4-[2-(4-Methylphenyl)-1H-indol-3-YL]butan-1-amine oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(4-Methylphenyl)-1H-indol-3-YL]butan-1-amine oxalate is a complex organic compound that belongs to the indole derivative family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of 4-[2-(4-Methylphenyl)-1H-indol-3-YL]butan-1-amine oxalate typically involves multi-step organic reactions. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole core . The subsequent steps involve the introduction of the butan-1-amine side chain and the methylphenyl group. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Chemical Reactions Analysis
4-[2-(4-Methylphenyl)-1H-indol-3-YL]butan-1-amine oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is highly reactive towards electrophiles.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures, often using palladium-catalyzed cross-coupling methods.
Scientific Research Applications
4-[2-(4-Methylphenyl)-1H-indol-3-YL]butan-1-amine oxalate has a wide range of scientific research applications:
Biology: The compound’s indole core makes it a valuable tool in studying biological processes, including enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 4-[2-(4-Methylphenyl)-1H-indol-3-YL]butan-1-amine oxalate involves its interaction with specific molecular targets. The indole core allows the compound to bind with high affinity to various receptors and enzymes, modulating their activity. This binding can lead to changes in cellular signaling pathways, ultimately affecting biological processes such as cell growth, apoptosis, and immune responses .
Comparison with Similar Compounds
4-[2-(4-Methylphenyl)-1H-indol-3-YL]butan-1-amine oxalate can be compared with other indole derivatives, such as:
4-[3-(3-Methylphenyl)-1H-indol-2-yl]butan-1-amine oxalate: Similar in structure but with different substitution patterns on the indole ring.
Indole-3-acetic acid: A naturally occurring plant hormone with a simpler structure but similar indole core.
Tryptophan: An essential amino acid with an indole side chain, used in protein synthesis.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C21H24N2O4 |
|---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
4-[2-(4-methylphenyl)-1H-indol-3-yl]butan-1-amine;oxalic acid |
InChI |
InChI=1S/C19H22N2.C2H2O4/c1-14-9-11-15(12-10-14)19-17(7-4-5-13-20)16-6-2-3-8-18(16)21-19;3-1(4)2(5)6/h2-3,6,8-12,21H,4-5,7,13,20H2,1H3;(H,3,4)(H,5,6) |
InChI Key |
NZDNQBZDEFCGIR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)CCCCN.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


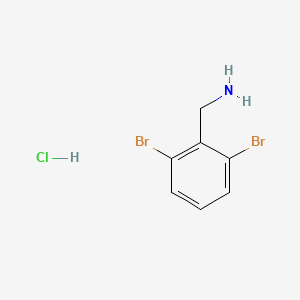

![10-[(3-hydroxyphenyl)methyl]-7-methyl-4-methylsulfinyl-3-thia-7,10,11-triazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,11-tetraen-9-one](/img/structure/B13096038.png)
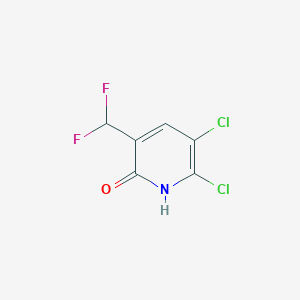
![5-Chloro-1'-phenylspiro[indoline-3,4'-piperidin]-2-one](/img/structure/B13096078.png)
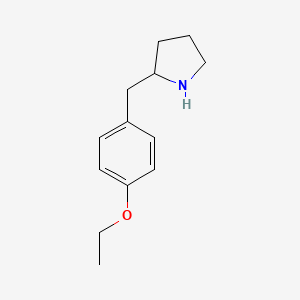
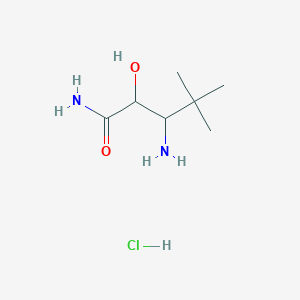
![5-chloro-1-cyclobutyl-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile](/img/structure/B13096096.png)

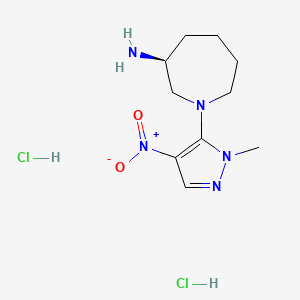

![[1,2,4]Triazolo[1,5-a]pyrimidin-5-ylmethanamine](/img/structure/B13096123.png)
![5-Chloro-2-{[4-(1,2,3-thiadiazol-4-yl)phenyl]methyl}-1,2-thiazol-3(2H)-one](/img/structure/B13096128.png)

